molecular formula C23H35NO2S2 B14203949 Ethyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]tetradecanoate CAS No. 848849-87-6

Ethyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]tetradecanoate

Cat. No.: B14203949
CAS No.: 848849-87-6
M. Wt: 421.7 g/mol
InChI Key: IHGTYLZBQBYRTN-UHFFFAOYSA-N
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Description

Ethyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]tetradecanoate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]tetradecanoate typically involves the reaction of 1,3-benzothiazole-2-thiol with ethyl tetradecanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]tetradecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]tetradecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]tetradecanoate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the benzothiazole moiety also contributes to its biological activity and versatility in various fields of research .

Properties

CAS No.

848849-87-6

Molecular Formula

C23H35NO2S2

Molecular Weight

421.7 g/mol

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)tetradecanoate

InChI

InChI=1S/C23H35NO2S2/c1-3-5-6-7-8-9-10-11-12-13-18-21(22(25)26-4-2)28-23-24-19-16-14-15-17-20(19)27-23/h14-17,21H,3-13,18H2,1-2H3

InChI Key

IHGTYLZBQBYRTN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C(=O)OCC)SC1=NC2=CC=CC=C2S1

Origin of Product

United States

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